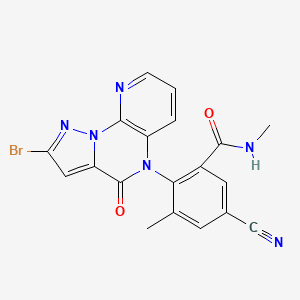Cyantraniliprole metabolite IN-RNU71
CAS No.: 2411514-09-3
Cat. No.: VC17997424
Molecular Formula: C19H13BrN6O2
Molecular Weight: 437.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2411514-09-3 |
|---|---|
| Molecular Formula | C19H13BrN6O2 |
| Molecular Weight | 437.2 g/mol |
| IUPAC Name | 2-(4-bromo-7-oxo-2,3,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)-5-cyano-N,3-dimethylbenzamide |
| Standard InChI | InChI=1S/C19H13BrN6O2/c1-10-6-11(9-21)7-12(18(27)22-2)16(10)25-13-4-3-5-23-17(13)26-14(19(25)28)8-15(20)24-26/h3-8H,1-2H3,(H,22,27) |
| Standard InChI Key | CHSVABOFLXYXEN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1N2C3=C(N=CC=C3)N4C(=CC(=N4)Br)C2=O)C(=O)NC)C#N |
Introduction
Chemical Identity and Structural Characteristics
IN-RNU71 is a brominated heterocyclic compound formed through the photolytic degradation of cyantraniliprole. Its molecular formula is C₂₂H₁₈BrN₇O₂, with a molar mass of 532.34 g/mol . The structure features a pyrazolo-pyrido-pyrazine core substituted with bromine, cyano, and methyl groups, alongside a benzamide moiety (Fig. 1) . This configuration imparts moderate hydrophobicity (log K<sub>ow</sub> ~2.8), suggesting limited mobility in aqueous systems but potential adsorption to organic matter in soils .
The metabolite’s stability under environmental conditions is influenced by pH and light exposure. Photolysis studies in water demonstrated that IN-RNU71 persists under neutral to slightly acidic conditions but degrades rapidly in alkaline environments (pH >8) . This pH-dependent behavior underscores the need for precise analytical methodologies to quantify its presence in diverse matrices .
Analytical Methods for Detection and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Syngenta Method GRM073.01A, validated by the U.S. Environmental Protection Agency (EPA), is the primary analytical protocol for detecting IN-RNU71 in water . Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Limit of Quantification | 0.10 µg/L | |
| Limit of Detection | 0.03–0.25 µg/L | |
| Retention Time | 3.2 minutes | |
| Ion Transitions | Quantitation: m/z 532→355; Confirmation: m/z 532→264 |
The method employs an Agilent 1200 HPLC system coupled with an AB Sciex API 5500 tandem mass spectrometer, achieving recoveries of 88–98% in surface water matrices . Acidification to pH 4 during sample preparation was identified as a critical step to prevent analyte degradation .
Recovery and Precision in Environmental Matrices
Recovery studies conducted in rice paddy and river water demonstrated consistent performance across fortification levels (Table 1) :
Table 1. Recovery Rates of IN-RNU71 in Water Matrices
| Matrix | Fortification (µg/L) | Mean Recovery (%) | RSD (%) |
|---|---|---|---|
| Rice Paddy Water | 0.10 | 97 | 2.1 |
| 1.0 | 99 | 1.5 | |
| 10 | 95 | 5.2 | |
| River Water | 0.10 | 93 | 4.8 |
| 1.0 | 94 | 3.1 |
Data adapted from MRIDs 50234306/50234307 .
Environmental Fate and Degradation Pathways
Photolysis in Aquatic Systems
IN-RNU71 is generated during the aqueous photolysis of cyantraniliprole under UV light (λ = 290–400 nm) . The reaction proceeds via cleavage of the carboxamide bond, followed by rearrangement and bromine retention . Field dissipation studies indicated a half-life of 7–14 days in surface water, with sedimentation and microbial activity contributing to secondary degradation .
Soil Metabolism
Under aerobic soil conditions, IN-RNU71 is a minor metabolite (≤5% of applied radioactivity) but persists for >100 days due to its resistance to microbial attack . Anaerobic degradation pathways favor reductive debromination, yielding non-brominated derivatives that exhibit higher mobility in subsurface environments .
Plant Metabolism and Residue Dynamics
Uptake and Translocation in Tomato Plants
A 2021 study using Solanum lycopersicum revealed that IN-RNU71 accumulates in foliage (1.2–4.8 ng/g), flowers (3.5 ng/g), and immature fruits (1.4 ng/g) . The metabolite is formed via phase-I hydroxylation and dechlorination of the parent compound, followed by limited glycosylation (phase-II conjugation) .
Table 2. IN-RNU71 Residues in Tomato Tissues
| Tissue | Residue (ng/g) | Days After Treatment |
|---|---|---|
| Mature Leaves | 4.8 ± 0.6 | 14 |
| Flowers | 3.5 ± 0.4 | 21 |
| Immature Fruits | 1.4 ± 0.2 | 84 |
Data sourced from PMC8566514 .
Metabolic Pathways in Plants
IN-RNU71 arises from the oxidative cleavage of cyantraniliprole’s pyridine ring, facilitated by cytochrome P450 enzymes . Subsequent reactions include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume